REACTION_CXSMILES
|
[NH:1]1CCCN1C(O)=O.CC#N.[C:12]1([N:18]=[C:19]=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(Cl)Cl>[C:12]1([NH:18][C:19]([NH2:1])=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
azaproline
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
N1N(C(=O)O)CCC1
|
Name
|
TEA
|
Quantity
|
0.068 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
750 μL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
7.3 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
400 μL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel chromatography (ethyl acetate-hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.9 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 247.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |